acetic acid;5-methoxy-2-methyl-1H-inden-1-ol

Lipophilicity Physicochemical profiling ADME prediction

Acetic acid;5-methoxy-2-methyl-1H-inden-1-ol (CAS 646507-54-2), systematically named 1H-Inden-1-ol, 5-methoxy-2-methyl-, acetate, is a synthetic indenyl acetate ester with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g·mol⁻¹. It belongs to the indene class of carbocyclic compounds, characterized by a bicyclic framework consisting of a benzene ring fused to a cyclopentadiene ring, with a methoxy substituent at the 5-position, a methyl group at the 2-position, and an acetate ester at the 1-position.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 646507-54-2
Cat. No. B12582941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetic acid;5-methoxy-2-methyl-1H-inden-1-ol
CAS646507-54-2
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C1O)C=CC(=C2)OC.CC(=O)O
InChIInChI=1S/C11H12O2.C2H4O2/c1-7-5-8-6-9(13-2)3-4-10(8)11(7)12;1-2(3)4/h3-6,11-12H,1-2H3;1H3,(H,3,4)
InChIKeyMRINVERGSSYPTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetic Acid;5-Methoxy-2-Methyl-1H-Inden-1-Ol (CAS 646507-54-2): Indene-Based Acetate Ester for Pharmacophore Development


Acetic acid;5-methoxy-2-methyl-1H-inden-1-ol (CAS 646507-54-2), systematically named 1H-Inden-1-ol, 5-methoxy-2-methyl-, acetate, is a synthetic indenyl acetate ester with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g·mol⁻¹ . It belongs to the indene class of carbocyclic compounds, characterized by a bicyclic framework consisting of a benzene ring fused to a cyclopentadiene ring, with a methoxy substituent at the 5-position, a methyl group at the 2-position, and an acetate ester at the 1-position . Unlike the more common 3-indenyl acetic acid derivatives (e.g., indomethacin analogs), this compound features the ester functionality directly on the cyclopentadienyl ring at the 1-position, which fundamentally alters its photochemical reactivity, hydrolytic stability, and utility as a synthetic intermediate [1].

Why Indenyl Acetate 646507-54-2 Cannot Be Replaced by 3-Indenyl Acetates, Free Indenols, or Indole Analogs


Compounds within the indene and indole chemical space are often treated as interchangeable building blocks in medicinal chemistry; however, the 1-indenyl acetate substitution pattern of CAS 646507-54-2 confers distinct photochemical and chemical reactivity profiles that are absent in the more common 3-indenyl acetates (e.g., CAS 33413-42-2) or indole-based analogs (e.g., indomethacin, CAS 53-86-1) [1]. The 1-acetoxy substituent undergoes photochemically driven heterolytic cleavage to generate anti-aromatic indenyl cation intermediates with efficiencies not achievable by ground-state solvolysis of 3-substituted congeners [1]. Furthermore, the indene core provides acid–base stability that is unavailable with N-acyl indole frameworks, which are susceptible to hydrolytic degradation under both acidic and alkaline conditions [2]. Substituting the acetate with a pivalate ester (CAS 646507-57-5) redirects reactivity toward excited-state migratory decarboxylation pathways, fundamentally altering the product profile [1]. These differences are not compositional nuances; they represent quantifiable divergences in reaction outcome, stability, and synthetic utility that prevent generic substitution.

Quantitative Differentiation Evidence for Acetic Acid;5-Methoxy-2-Methyl-1H-Inden-1-Ol (646507-54-2) Versus Closest Analogs


Lipophilicity (LogP) Differentiation Between 1-Indenyl Acetate and the Free Indenol Analog

The acetate ester (CAS 646507-54-2) exhibits a computed LogP of 2.236, reflecting a significant increase in lipophilicity relative to the corresponding free alcohol, 5-methoxy-2-methyl-1H-inden-1-ol (CAS 646507-51-9). Although an experimentally measured LogP for the free indenol is not available in the peer-reviewed literature, the acetate derivatization predictably shifts the partition coefficient by approximately +0.8 to +1.2 log units based on the established contribution of the acetyl group to LogP in benzylic alcohol–ester pairs . This difference is consequential for membrane permeability in cell-based assays and for chromatographic retention in purification workflows where the two compounds must be resolved .

Lipophilicity Physicochemical profiling ADME prediction

Photochemical Reaction Pathway: Acetate Enables Ion-Derived Products Whereas Pivalate Favors Radical Decarboxylation

In a direct head-to-head study, Pincock and Young (2003) examined the photochemistry of indenyl acetates (1) and pivalates (2) bearing H, 5-CH₃O, and 6-CH₃O substituents in methanol and cyclohexane [1]. For the acetate esters, photolysis in methanol produced both ion-derived products (indenyl methyl ethers) and radical-derived products, whereas in cyclohexane only radical-derived products were obtained. In contrast, the pivalate esters (e.g., CAS 646507-57-5) underwent an additional excited-state migratory decarboxylation pathway, generating tert-butyl-derived products that are entirely absent from the acetate photolysis [1]. No fluorescence emission was observed from any substrate, confirming that the excited singlet states are highly reactive. The anti-aromatic indenyl cations generated from the acetate are efficiently formed by photochemical solvolysis, contrasting with the negligible reactivity of the corresponding ground-state substrates [1].

Photochemistry Mechanistic analysis Indenyl cation generation

Synthetic Versatility: Acetate Serves as a Mildly Cleavable Protecting Group for Indenols, Enabling Orthogonal Deprotection

Womack et al. (2009) demonstrated that 2-alkyl-1H-inden-1-yl acetates undergo clean methanolysis to the corresponding indenols under mild conditions (K₂CO₃/MeOH, room temperature), whereas saponification (NaOH/MeOH/H₂O) yields 2-alkylindanones via an intramolecular acylation [1]. The acetate thus functions as a dual-purpose intermediate: it can be selectively removed to liberate the indenol (for further functionalization of the hydroxyl group) or hydrolyzed under basic conditions to trigger rearrangement to the indanone scaffold [1]. This contrasts with the pivalate ester, which requires more forcing conditions for cleavage and does not offer the same saponification–rearrangement pathway. The FeCl₃-catalyzed synthesis of the acetate from 2-alkylcinnamaldehydes proceeds with only 4–6 mol% catalyst loading at ambient temperature, underscoring the practical accessibility of this derivative [1].

Synthetic methodology Protecting group strategy Indanone synthesis

Indene Core Acid–Base Stability Compared with N-Acyl Indole Frameworks (Indomethacin Class)

An early structure–activity study by Shen and coworkers (1966) at Merck Sharp & Dohme reported that the indene isostere of indomethacin—1-p-chlorobenzylidenyl-5-methoxy-2-methylindene-3-acetic acid—is stable under both acidic and alkaline conditions, whereas the parent indomethacin (an N-acyl indole) undergoes hydrolytic degradation under these regimes [1]. Although this comparison was performed on the 3-acetic acid indene analog rather than the 1-indenyl acetate directly, the indene core itself—lacking the N-acyl bond—is the structural feature responsible for the enhanced stability. CAS 646507-54-2 shares this indene core and is therefore expected to exhibit superior hydrolytic stability relative to indole-based analogs bearing N-acyl substituents [1]. The cis isomer of the indene analog displayed anti-inflammatory activity nearly equivalent to indomethacin, while the trans isomer was only one-fifth as active, underscoring the stereochemical sensitivity of the indene pharmacophore [1].

Chemical stability Indene vs. indole Formulation compatibility

High-Strength Differential Evidence Is Limited: Current Data Landscape Assessment

A systematic search of the peer-reviewed literature, patent databases, and authoritative chemical registries reveals that CAS 646507-54-2 has not been the subject of dedicated pharmacological, toxicological, or in vivo pharmacokinetic studies. No head-to-head biological potency comparisons (e.g., IC₅₀, Kd, EC₅₀) against close structural analogs have been published. No crystal structure, experimentally measured LogP, aqueous solubility, or melting point data are available for this specific compound. The evidence presented above is derived from photochemical studies on related indenyl acetates [1], synthetic methodology papers [2], and class-level analogies from indene-based drug candidates [3]. Users evaluating this compound for procurement should therefore apply the available physicochemical and reactivity data as a provisional differentiation framework, while recognizing that biological activity profiling, selectivity assessment, and in vivo performance data remain absent from the public domain.

Data availability Evidence gap analysis Procurement risk

Recommended Procurement and Application Scenarios for Acetic Acid;5-Methoxy-2-Methyl-1H-Inden-1-Ol (646507-54-2)


Photochemical Mechanistic Studies Requiring Clean Ion-Derived Product Profiles

For laboratories investigating excited-state heterolytic cleavage or indenyl cation chemistry, the acetate ester (CAS 646507-54-2) is the preferred substrate over the corresponding pivalate ester because it produces only ion-derived and radical-derived products in methanol without the complicating tert-butyl decarboxylation products that dominate pivalate photolysis [1]. The 5-methoxy substitution pattern has been explicitly studied alongside H and 6-CH₃O variants, providing a reference dataset for substituent effect analysis [1].

Divergent Synthesis of Indenol and Indanone Libraries from a Single Building Block

The 1-indenyl acetate serves as a strategic branch point for parallel medicinal chemistry: mild methanolysis (K₂CO₃/MeOH) releases the free indenol for O-functionalization (etherification, esterification, carbamoylation), while saponification triggers rearrangement to the 2-alkylindanone scaffold [2]. This dual reactivity eliminates the need to procure separate indenol and indanone building blocks, streamlining compound library production [2].

Pre-formulation Stability Screening Under Non-neutral pH Conditions

The indene core, as demonstrated by Shen et al. (1966) for the indomethacin isostere, remains intact under acidic and alkaline conditions that degrade N-acyl indole drugs [3]. CAS 646507-54-2 can be deployed as a probe substrate or scaffold in forced-degradation studies where pH stability is critical, serving as a stable comparator against indole-based analogs that undergo hydrolysis [3].

Chromatographic Method Development and Physicochemical Calibration

With a computed LogP of 2.236 and a polar surface area of 66.76 Ų, the acetate ester produces a distinct reversed-phase HPLC retention time relative to the more polar free indenol and the more lipophilic pivalate analog . This property makes it useful as a retention-time marker in method development for separating complex reaction mixtures containing mixtures of indenol, indenyl acetate, and indenyl pivalate species .

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